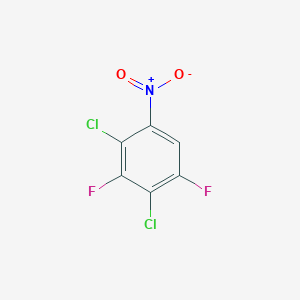

2,4-Dichloro-3,5-difluoronitrobenzene

Description

BenchChem offers high-quality 2,4-Dichloro-3,5-difluoronitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3,5-difluoronitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-1,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGWWGJSSUQAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2,4-Dichloro-3,5-difluoronitrobenzene (CAS 96535-02-5)

Executive Summary

2,4-Dichloro-3,5-difluoronitrobenzene (CAS 96535-02-5) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals .[1] Distinct from its structural isomer (3,5-dichloro-2,4-difluoronitrobenzene, a key precursor for benzoylurea insecticides like Teflubenzuron), this compound is valued for its unique regiochemical reactivity .

The presence of a nitro group at position 1 activates the chlorine atoms at positions 2 and 4 toward nucleophilic aromatic substitution (SNAr), while the fluorine atoms at positions 3 and 5 remain chemically stable due to their meta-positioning relative to the electron-withdrawing nitro group. This "fluorine-retaining" scaffold allows researchers to introduce complex amine or ether functionalities while preserving the difluoro-substitution pattern essential for biological activity in pharmaceutical targets.

Chemical Profile & Physical Properties[2][3][4][5][6]

The compound presents as a pale yellow to yellow crystalline solid. Its high halogen content contributes to its lipophilicity and specific density.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| CAS Registry Number | 96535-02-5 | Distinct from isomer 2105-59-1 |

| IUPAC Name | 2,4-Dichloro-3,5-difluoro-1-nitrobenzene | |

| Molecular Formula | C₆HHCl₂F₂NO₂ | |

| Molecular Weight | 227.98 g/mol | |

| Physical State | Crystalline Solid | Pale yellow to yellow |

| Melting Point | 39–45 °C | (Lit. range for similar congeners) |

| Boiling Point | ~242 °C | Predicted at 760 mmHg |

| Density | ~1.7 g/cm³ | High density due to Cl/F substitution |

| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water |

Synthetic Routes & Manufacturing[7]

Unlike its isomer, which is synthesized by chlorinating 2,4-difluoronitrobenzene, the synthesis of CAS 96535-02-5 requires a route that establishes the specific 2,4-dichloro-3,5-difluoro pattern.

Primary Synthetic Pathway: Nitration of Dihalogenated Precursors

The most robust industrial route involves the nitration of 2,4-dichloro-1,3-difluorobenzene . The fluorine substituents direct the incoming nitro group to the position meta to themselves (due to steric and electronic balancing in this crowded ring), but the strong ortho/para direction of the chlorine atoms and the steric hindrance usually necessitate carefully controlled conditions.

Protocol (Optimized Nitration):

-

Reagents: 2,4-Dichloro-1,3-difluorobenzene (1.0 eq), Fuming Nitric Acid (HNO₃, 1.5 eq), Sulfuric Acid (H₂SO₄) solvent.

-

Conditions: Reaction is maintained at 0–10°C to prevent over-nitration or oxidation.

-

Work-up: Quench over crushed ice; extract with dichloromethane.

-

Purification: Recrystallization from ethanol/water to remove the 6-nitro isomer.

Alternative Route: Halex Reaction (Fluorination)

For high-purity applications, a "Halex" (Halogen Exchange) reaction using 2,3,4,5-tetrachloronitrobenzene and anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane) can be used. However, this method requires precise control to selectively fluorinate the 3 and 5 positions, which is thermodynamically challenging compared to the 2 and 4 positions. Thus, the nitration route is generally preferred for this specific isomer.

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of CAS 96535-02-5.

Reactivity & Regioselectivity (SNAr)

The core value of CAS 96535-02-5 lies in its regioselective reactivity . In nucleophilic aromatic substitution (SNAr), the position of the leaving group relative to the electron-withdrawing nitro group is critical.

Mechanistic Insight

-

Activation: The Nitro group (NO₂) at position 1 strongly activates positions 2 (ortho) and 4 (para) toward nucleophilic attack.

-

Deactivation/Stability: The Fluorine atoms at positions 3 and 5 are meta to the nitro group. They are not activated for SNAr.

-

Leaving Group Hierarchy: While Fluorine is typically a better leaving group than Chlorine in SNAr (due to the high electronegativity stabilizing the Meisenheimer complex), this only applies if the Fluorine is in an activated (ortho/para) position.

-

Outcome: In this molecule, the Chlorines are activated, and the Fluorines are not. Therefore, nucleophiles (amines, thiols) will selectively displace the Chlorine atoms, retaining the Fluorine substituents.

Reaction:

This is the inverse of the reactivity seen in its isomer (3,5-dichloro-2,4-difluoronitrobenzene), where the Fluorines are activated and displaced.

Figure 2: The nitro group directs nucleophilic attack to the chlorinated positions, preserving the fluorines.

Applications in Drug Development

Fluoroquinolone Antibiotics

The 3,5-difluoro substitution pattern is a hallmark of third- and fourth-generation fluoroquinolones. This intermediate allows the construction of the quinolone core while maintaining the critical fluorine atoms that enhance cell penetration and DNA gyrase binding affinity.

-

Workflow:

-

Selective Displacement: The C-2 Chlorine is displaced by an alkyl group or auxiliary.

-

Reduction: The Nitro group is reduced to an aniline (2,4-dichloro-3,5-difluoroaniline).

-

Cyclization: The aniline reacts with EMME (Diethyl ethoxymethylenemalonate) to form the quinolone ring.

-

Agrochemicals

While the isomer is used for Teflubenzuron, CAS 96535-02-5 is investigated for novel benzoylphenylurea insecticides where the fluorine position alters the metabolic stability of the compound in target pests.

Experimental Protocol: Selective Amination

Objective: Selective substitution of the C-2 Chlorine with Morpholine.

-

Preparation: Dissolve 2,4-dichloro-3,5-difluoronitrobenzene (10 mmol) in anhydrous Acetonitrile (50 mL).

-

Base Addition: Add Diisopropylethylamine (DIPEA, 12 mmol) to scavenge HCl.

-

Nucleophile Addition: Add Morpholine (10.5 mmol) dropwise at 0°C.

-

Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The ortho-chlorine is more labile than the para-chlorine due to the inductive effect of the adjacent nitro group.

-

Work-up: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄.

-

Yield: Expect ~85% of 2-morpholino-4-chloro-3,5-difluoronitrobenzene.

Safety & Handling (HSE)

Signal Word: DANGER

-

Hazard Statements:

-

Handling: Handle under a fume hood. Avoid dust formation. This compound is a potent skin sensitizer.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep away from strong bases and reducing agents.

References

-

Synthesis of Halogenated Nitrobenzenes. Google Patents. "Method for preparing 3,5-dichloro-2,4-difluoronitrobenzene and isomers."[3][4][5] Available at:

- Nucleophilic Substitution in Polyhalogenated Nitrobenzenes.Journal of Fluorine Chemistry. "Regioselectivity in SNAr reactions of polyfluoronitrobenzenes." (General Reference for SNAr mechanism in fluoronitrobenzenes).

-

Fluoroquinolone Structure-Activity Relationships. National Institutes of Health (NIH). "Fluoroquinolone Breakpoints and Chemistry." Available at: [Link]

-

Chemical Properties of Dichlorodifluoronitrobenzenes. PubChem. "2,4-Dichloro-3,5-difluoronitrobenzene Compound Summary." Available at: [Link]

Sources

- 1. kemix.com.au [kemix.com.au]

- 2. 2,5-Furandione, polymer with ethenylbenzene, zinc salt - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 4. EP0270970B1 - Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene - Google Patents [patents.google.com]

- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 3,5-dichloro-2,4-difluoronitrobenzene

Introduction

3,5-dichloro-2,4-difluoronitrobenzene is a key chemical intermediate, primarily recognized for its role in the synthesis of advanced agrochemicals, notably benzoylurea insecticides like teflubenzuron.[1] The specific arrangement of halogen and nitro substituents on the benzene ring makes it a valuable building block for complex molecular architectures in the pharmaceutical and crop protection industries. This guide provides an in-depth examination of the direct synthesis of 3,5-dichloro-2,4-difluoronitrobenzene from its precursor, 2,4-difluoronitrobenzene. We will explore the underlying reaction mechanism, present a detailed experimental protocol derived from established literature, and discuss critical safety and handling considerations for researchers and chemical development professionals.

The Synthetic Pathway: An Electrophilic Aromatic Substitution Approach

The conversion of 2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoronitrobenzene is achieved through a direct dichlorination reaction. This transformation is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry for functionalizing aromatic rings.[2][3]

Mechanistic Rationale and Directing Effects

The outcome of the reaction is governed by the electronic properties of the substituents already present on the aromatic ring: one nitro group (-NO₂) and two fluorine atoms (-F).

-

Substituent Influence : The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by reducing its electron density.[4][5] Conversely, the fluorine atoms, while electronegative (an inductively deactivating effect), can donate lone-pair electron density through resonance, making them ortho-, para-directing.[5]

-

Positional Selectivity : In the 2,4-difluoronitrobenzene starting material, the positions available for substitution are C3, C5, and C6. The combined directing effects of the substituents synergistically favor chlorination at the C3 and C5 positions.

-

The nitro group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

-

The fluorine atom at C2 directs to its ortho (C3) and para (C1, occupied) positions.

-

The fluorine atom at C4 directs to its ortho positions (C3 and C5).

-

This strong electronic guidance ensures high regioselectivity, leading specifically to the 3,5-dichloro isomer with minimal formation of other byproducts.[1]

-

Generation of the Electrophile : The reaction requires a potent electrophile, a positively charged chlorine species (Cl⁺). This is generated in situ from molecular chlorine (Cl₂) using a catalyst. While strong Lewis acids like AlCl₃ or FeCl₃ are common in EAS reactions, this specific synthesis effectively utilizes iodine (I₂) as a catalyst.[1][2][3] The iodine reacts with chlorine to form intermediates that act as a source of electrophilic chlorine, which is then attacked by the electron-rich (albeit deactivated) aromatic ring.

The overall mechanism proceeds in two main stages for each chlorine addition: formation of a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate), followed by the removal of a proton to restore the ring's aromaticity.[4][6]

Visualizing the Transformation

The following diagrams illustrate the overall reaction and the fundamental mechanism.

Caption: Overall synthesis of 3,5-dichloro-2,4-difluoronitrobenzene.

Caption: Core steps of the Electrophilic Aromatic Substitution (EAS) mechanism.

Detailed Experimental Protocol

The following protocol is adapted from patent literature, which outlines a robust method for the synthesis.[1] Researchers should perform their own risk assessment and optimization based on their laboratory conditions.

Materials and Equipment

-

Chemicals : 2,4-difluoronitrobenzene (C₆H₃F₂NO₂), Iodine (I₂), 98% Concentrated Sulfuric Acid (H₂SO₄), Chlorine (Cl₂) gas, Ice, Sodium Hydroxide (NaOH) solution.

-

Equipment : Three-necked round-bottom flask, mechanical stirrer, gas inlet tube, thermometer, heating mantle, condenser, dropping funnel, and standard laboratory glassware for workup and purification. All operations must be conducted in a certified chemical fume hood.

Procedure

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and condenser, dissolve 31.8 g (0.2 mol) of 2,4-difluoronitrobenzene and 2.0 g of iodine in 50 mL of 98% concentrated sulfuric acid.[1]

-

Heating and Chlorination : Heat the stirred mixture to 160°C using a heating mantle. Once the target temperature is reached, begin bubbling chlorine gas through the reaction mixture via the gas inlet tube.[1]

-

Reaction Monitoring : Maintain the reaction at 160°C with a steady flow of chlorine for approximately 8 hours.[1] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) if desired.

-

Work-up : After the reaction period, stop the chlorine flow and allow the mixture to cool slightly. Carefully and slowly pour the warm reaction mixture into a beaker containing a large volume of ice water. This will cause the organic product to precipitate.

-

Isolation and Neutralization : Isolate the solid product by vacuum filtration. Wash the crude product with cold water. Subsequently, wash the collected solid or its solution in an organic solvent (e.g., dichloromethane) with an aqueous sodium hydroxide solution until the washings are neutral to remove any residual sulfuric acid.[1]

-

Purification : The final product, 3,5-dichloro-2,4-difluoronitrobenzene, can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to achieve high purity.

Reaction Parameter Summary

The synthesis can be adapted using various polar aprotic solvents, which may influence reaction time and temperature. The following table summarizes conditions reported in the literature.[1]

| Solvent | Temperature (°C) | Time (h) |

| Concentrated H₂SO₄ | 160 | 8 |

| Dimethyl Sulfoxide (DMSO) | 120 | 6 |

| Sulfolane | 130 | 7 |

| Dimethylformamide (DMF) | 140 | 7 |

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

2,4-Difluoronitrobenzene : This starting material is a combustible liquid and causes skin and eye irritation.[7][8]

-

3,5-dichloro-2,4-difluoronitrobenzene : The product may cause respiratory irritation and should be handled with care.[9]

-

Chlorine Gas : Highly toxic, corrosive, and an oxidizer. It must be handled in a well-ventilated fume hood with appropriate gas scrubbing equipment.

-

Concentrated Sulfuric Acid : Extremely corrosive and can cause severe burns.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10][11] All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors and gases.[11]

-

Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.[10]

Conclusion

The synthesis of 3,5-dichloro-2,4-difluoronitrobenzene via direct chlorination of 2,4-difluoronitrobenzene is an effective and regioselective process guided by the principles of electrophilic aromatic substitution. The reaction's success hinges on the use of a suitable catalyst and harsh reaction conditions to overcome the deactivating effect of the nitro group. This guide provides a comprehensive framework, from mechanistic understanding to a practical experimental protocol, enabling researchers and drug development professionals to safely and efficiently produce this valuable chemical intermediate.

References

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

- Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene.

-

Material safety data sheet - 3,5-Dichloro-2,4-difluoronitrobenzene. Capot Chemical. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]

-

Synthesis of 3,4-difluoronitrobenzene. PrepChem.com. [Link]

-

Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%. Cole-Parmer. [Link]

-

Method for synthesizing 1,3,5-trichloro-2,4,6-trifluorobenzene from 2,4-difluoro-3,5-dichloronitrobenzene. SciSpace. [Link]

- Process for producing 2,4-difluoronitrobenzene.

-

Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]

-

THEORETICAL STUDY OF CHLORINATION REACTION OF NITROBENZENE FROM DFT CALCULATIONS. ResearchGate. [Link]

-

2,6-dichloronitrobenzene. Organic Syntheses Procedure. [Link]

-

Fluorobenzene. Organic Syntheses Procedure. [Link]

-

Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution. University of Illinois Chicago. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

chemical structure and reactivity of 2,4-Dichloro-3,5-difluoronitrobenzene

An In-depth Technical Guide to 2,4-Dichloro-3,5-difluoronitrobenzene: Structure, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-3,5-difluoronitrobenzene, a key halogenated aromatic compound. We will delve into its fundamental physicochemical properties, structural characteristics, and spectroscopic profile. The guide details established synthetic methodologies and provides an in-depth analysis of its chemical reactivity, with a particular focus on the mechanistic principles of nucleophilic aromatic substitution (SNAr). Furthermore, we explore its significant applications as a versatile building block in the synthesis of agrochemicals and as an intermediate in drug discovery programs. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-proven information, including safety and handling protocols.

Physicochemical Properties and Structural Analysis

2,4-Dichloro-3,5-difluoronitrobenzene is a polysubstituted aromatic compound whose reactivity is dictated by the unique electronic interplay of its substituents. The presence of a powerful electron-withdrawing nitro group (-NO₂) in conjunction with four electron-withdrawing halogen atoms (two chlorine and two fluorine) renders the aromatic ring exceptionally electron-deficient. This pronounced electrophilic character is the cornerstone of its chemical utility.

Key Properties

| Property | Value | Source |

| IUPAC Name | 2,4-dichloro-1,3-difluoro-5-nitrobenzene | |

| CAS Number | 774-19-6 | |

| Molecular Formula | C₆HCl₂F₂NO₂ | |

| Molecular Weight | 227.98 g/mol | |

| Purity | ≥98% (typical) | |

| InChI Key | JMGWWGJSSUQAFX-UHFFFAOYSA-N |

Chemical Structure

The substitution pattern is critical. The nitro group strongly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity and Leaving Group Ability

In SNAr reactions, fluoride is generally a better leaving group than chloride because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, the exact site of substitution can be influenced by steric factors and the specific reaction conditions. The positions at C2 and C5 are ortho and para to the nitro group, respectively, making them highly activated.

Key Reactions

-

Substitution with Amines/Alcohols/Thiols: This is a common application, used to build more complex molecules by displacing one or more halogens with N, O, or S-based nucleophiles. This is a foundational step in synthesizing various heterocyclic compounds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (3,5-dichloro-2,4-difluoroaniline) using methods like catalytic hydrogenation (e.g., with Pd/C) or reducing agents like iron powder. T[1]his resulting aniline is a critical intermediate for further functionalization, for instance, in the synthesis of pesticides.

[1]### 4. Applications in Research and Industry

The unique structure and high reactivity of 2,4-dichloro-3,5-difluoronitrobenzene make it a valuable intermediate in several high-value chemical sectors.

-

Agrochemicals: It is a documented key intermediate in the synthesis of benzoylurea insecticides, such as teflubenzuron. T[1]he synthesis involves the reduction of the nitro group to an amine, followed by a reaction with an appropriate isocyanate. *[1] Pharmaceuticals and Drug Discovery: Polysubstituted fluoroaromatic compounds are crucial scaffolds in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. T[2]his compound serves as a versatile starting material for creating complex molecules for drug discovery programs, particularly in the synthesis of quinolone and xacin-series medicines. *[3][4] Fine and Specialty Chemicals: It serves as a building block for dyes, polymers, and other functional materials where a highly substituted aromatic core is required.

Safety, Handling, and Disposal

As with all highly functionalized chemical reagents, proper handling of 2,4-dichloro-3,5-difluoronitrobenzene is paramount. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.

Hazard Identification

Based on data for structurally related compounds like 2,4-difluoronitrobenzene, this substance should be considered hazardous.

-

Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin. *[5][6] Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

[5][7]#### 5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [5] * Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear protective clothing to prevent skin exposure. [5][8] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. *[8] Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

[7]#### 5.3. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. *[6][9] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service. D[8]o not allow the product to enter drains.

2,4-Dichloro-3,5-difluoronitrobenzene is a highly activated aromatic compound of significant industrial and research importance. Its utility is derived from the potent electron-withdrawing nature of its five substituents, which makes it an excellent substrate for nucleophilic aromatic substitution. This reactivity profile has established it as a critical intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in creating next-generation chemical products.

References

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL). Aarti Industries.

- Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene.

- 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY D

- SAFETY D

- material safety d

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

- Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. West Liberty University.

- Rank the aryl halides in each group in order of increasing reactivity in nucleophilic aromatic substitution by an addition–elimin

- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.

- Fluorine in drug discovery: Role, design and case studies. Preprints.org.

- 2,4-Dichloro-3,5-difluoronitrobenzene | 774-19-6. Sigma-Aldrich.

- 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034. Precedence Research.

- Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

Sources

- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]

- 4. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 8. capotchem.com [capotchem.com]

- 9. westliberty.edu [westliberty.edu]

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-3,5-difluoronitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-3,5-difluoronitrobenzene is a substituted nitrobenzene with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive framework for approaching the solubility of this compound. It begins with a theoretical analysis of the molecule's physicochemical properties to predict its solubility behavior. The core of this document is a detailed, field-proven experimental protocol for accurately determining its solubility. This is supplemented with guidelines for data analysis, presentation, and safety, ensuring a robust and reliable methodology.

Introduction to 2,4-Dichloro-3,5-difluoronitrobenzene

2,4-Dichloro-3,5-difluoronitrobenzene (C₆HCl₂F₂NO₂) is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms, two fluorine atoms, and a nitro group. The presence of multiple electronegative halogen atoms and a strongly electron-withdrawing nitro group significantly influences its molecular properties and, consequently, its solubility.

Physicochemical Properties:

-

Molecular Formula: C₆HCl₂F₂NO₂

-

Molecular Weight: 227.98 g/mol

-

Structure: The molecule's structure dictates its polarity and potential for intermolecular interactions.

Caption: Molecular structure of 2,4-Dichloro-3,5-difluoronitrobenzene.

Theoretical Principles and Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[1][2][3][4][5]

Molecular Analysis:

-

Polarity: The C-Cl, C-F, and N-O bonds are all polar. Due to the asymmetrical arrangement of these polar bonds, the molecule possesses a significant net dipole moment, making it a polar compound.

-

Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions and London dispersion forces. The molecule lacks hydrogen bond donors, which will limit its solubility in protic solvents like water and alcohols compared to aprotic solvents.

Predicted Solubility:

-

High Solubility Predicted in: Polar aprotic solvents such as Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). These solvents can engage in strong dipole-dipole interactions with the solute.

-

Moderate Solubility Predicted in: Polar protic solvents like Methanol, Ethanol, and Isopropanol. While dipole-dipole interactions are favorable, the solvent's strong hydrogen-bonding network must be disrupted, which requires energy.

-

Low to Negligible Solubility Predicted in: Nonpolar solvents such as Hexane, Toluene, and Diethyl Ether. The significant difference in polarity between the solute and these solvents results in weak solute-solvent interactions compared to the strong solute-solute and solvent-solvent interactions.[3][5]

Experimental Protocol for Solubility Determination

Given the lack of extensive public data, an experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable and widely accepted technique for determining the solubility of solids in liquids.[6][7][8] This method is consistent with guidelines such as OECD Test Guideline 105 for determining solubility.[9][10][11][12][13]

3.1 Materials and Equipment

-

2,4-Dichloro-3,5-difluoronitrobenzene (solute) of known high purity.

-

A range of organic solvents (e.g., Methanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Hexane) of analytical grade or higher.

-

Analytical balance (± 0.1 mg precision).

-

Scintillation vials or flasks with screw caps.

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Syringe filters (e.g., 0.22 µm PTFE) to separate solid from the saturated solution.

-

Volumetric flasks and pipettes for dilutions.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or Gas Chromatography (GC) system, for quantitative analysis.[14][15][16]

3.2 Safety Precautions

-

Consult the Safety Data Sheet (SDS): Halogenated nitroaromatic compounds can be toxic and hazardous.[17][18][19][20] Always consult the SDS for specific handling, storage, and disposal information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All work should be performed in a well-ventilated fume hood.

3.3 Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

3.4 Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured volume (e.g., 5.0 mL) of each selected organic solvent.

-

Add an excess amount of 2,4-dichloro-3,5-difluoronitrobenzene to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any microscopic solid particles.

-

-

Quantitative Analysis (HPLC Example):

-

Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Data Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

The result is the solubility of the compound in that specific solvent at the experimental temperature, typically expressed in mg/mL or g/100 mL.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of 2,4-Dichloro-3,5-difluoronitrobenzene at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Aprotic | Acetone | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | [Experimental Data] | [Calculated Data] | |

| Acetonitrile | [Experimental Data] | [Calculated Data] | |

| DMSO | [Experimental Data] | [Calculated Data] | |

| Polar Protic | Methanol | [Experimental Data] | [Calculated Data] |

| Ethanol | [Experimental Data] | [Calculated Data] | |

| Nonpolar | Toluene | [Experimental Data] | [Calculated Data] |

| n-Hexane | [Experimental Data] | [Calculated Data] |

Interpretation: The results should be analyzed in the context of the theoretical predictions. Discrepancies may point to specific solute-solvent interactions not initially considered, such as π-stacking with aromatic solvents like toluene, which could enhance solubility beyond expectations based solely on polarity.

Conclusion

This guide provides a dual approach to understanding the solubility of 2,4-dichloro-3,5-difluoronitrobenzene. A theoretical assessment based on molecular structure offers a predictive framework, while a detailed, robust experimental protocol empowers researchers to generate precise, reliable solubility data. Accurate knowledge of solubility is a cornerstone of process chemistry and formulation, enabling the rational selection of solvents to optimize reaction conditions, facilitate purification, and develop stable formulations for final applications.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Inorganic Chemistry I Key Term. [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]

-

RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

-

PhytoSafe. (n.d.). OECD 105. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. [Link]

-

RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]

-

ACS Publications. (n.d.). Quantitative Measurement of Mass and Aromaticity Distributions for Heavy Distillates 1. Capabilities of the HPLC-2 System. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

MDPI. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. (n.d.). 2,4-Difluoronitrobenzene. [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. [Link]

-

OECD SIDS. (n.d.). 2,4-DICHLORONITROBENZENE. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

PubChem. (n.d.). 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. OECD 105 - Phytosafe [phytosafe.com]

- 14. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-3,5-difluoronitrobenzene Crystals: Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point of 2,4-dichloro-3,5-difluoronitrobenzene, a key intermediate in the synthesis of specialized agrochemicals.[1][2] While the precise melting point of this compound is not widely documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to accurately determine this critical physicochemical property. A thorough understanding of the melting point is paramount for verifying the purity and identity of synthesized 2,4-dichloro-3,5-difluoronitrobenzene, ensuring the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredients or agrochemicals.

Introduction: The Significance of Melting Point in a Regulatory and Research Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[3] This fundamental physical property is not merely a numerical value; it is a critical indicator of a substance's purity and identity.[3][4] For a pure, crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5–1.0°C.[3][4][5] The presence of even small amounts of miscible impurities can lead to a depression and broadening of the melting point range.[4][5] Therefore, accurate melting point determination is a cornerstone of chemical synthesis and analysis, providing a rapid and cost-effective means of assessing the purity of a compound.

In the context of drug development and agrochemical synthesis, where regulatory scrutiny is stringent, the precise characterization of intermediates like 2,4-dichloro-3,5-difluoronitrobenzene is non-negotiable. A consistent and sharp melting point provides confidence in the synthetic route and the purity of the material, which is essential for reproducible downstream processes and the safety of the final product.

Synthesis of 2,4-Dichloro-3,5-difluoronitrobenzene: A Brief Overview

The synthesis of 2,4-dichloro-3,5-difluoronitrobenzene is typically achieved through the chlorination of 2,4-difluoronitrobenzene.[2] This precursor is a valuable intermediate for the production of various medicines and agrochemicals.[6] The synthesis process generally involves the reaction of 2,4-difluoronitrobenzene with chlorine gas in the presence of a catalyst, such as iodine, within a polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] The reaction is conducted at elevated temperatures, typically between 120°C and 160°C, for several hours to facilitate the dichlorination of the aromatic ring.[2]

It is imperative that the synthesized 2,4-dichloro-3,5-difluoronitrobenzene is purified post-reaction to remove any unreacted starting materials, catalysts, and byproducts. Techniques such as recrystallization or column chromatography are commonly employed to achieve a high degree of purity, which is a prerequisite for an accurate melting point determination.

Experimental Protocol for Melting Point Determination

The following protocol details the capillary method for determining the melting point of crystalline 2,4-dichloro-3,5-difluoronitrobenzene. This method is widely adopted due to its accuracy and the small sample size required.[3]

Materials and Equipment

-

Purified, crystalline 2,4-dichloro-3,5-difluoronitrobenzene

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle or spatula for sample preparation

-

Thermometer (calibrated)

-

Safety goggles and appropriate personal protective equipment (PPE)

Step-by-Step Procedure

-

Sample Preparation:

-

Place a small amount of the crystalline 2,4-dichloro-3,5-difluoronitrobenzene onto a clean, dry surface like a watch glass.

-

Using a clean spatula or a mortar and pestle, carefully crush the crystals into a fine powder.[7] This ensures uniform packing and heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Invert a sealed-end capillary tube and press the open end into the powdered sample. A small amount of the powder will be forced into the open end.

-

Gently tap the sealed end of the capillary tube on a hard surface to cause the powder to fall to the bottom.[7]

-

Repeat this process until the packed sample has a height of 2-3 mm.[3] Consistent sample height is crucial for reproducible results.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or oil bath.

-

-

Preliminary (Rapid) Melting Point Determination:

-

To save time, a rapid initial determination is recommended to establish an approximate melting point.

-

Set the apparatus to heat at a relatively fast rate (e.g., 10-20°C per minute).

-

Observe the sample and note the approximate temperature at which it melts.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.

-

Insert a fresh, properly packed capillary tube with the sample.

-

Set the heating rate to a much slower, controlled rate of 1-2°C per minute. A slow heating rate is critical for accurately observing the melting range.

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).[5]

-

The recorded melting point should be expressed as a range, for example, 150.5-151.0°C.

-

-

Repeat for Consistency:

-

It is good laboratory practice to perform at least two more careful determinations to ensure the results are consistent and reproducible.

-

Data Interpretation

| Observation | Interpretation |

| Sharp Melting Range (0.5-1.0°C) | Indicates a high degree of purity of the 2,4-dichloro-3,5-difluoronitrobenzene sample.[3][4] |

| Broad Melting Range (>2°C) | Suggests the presence of impurities, which depress and widen the melting point range.[4] |

| Melting Point Lower than Expected | Can also be an indication of impurities. |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the melting point for 2,4-dichloro-3,5-difluoronitrobenzene.

Caption: Workflow for the determination of melting point.

Conclusion

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry website.

- Determination Of Melting Point Of An Organic Compound. (n.d.).

- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.).

- EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). Retrieved from a university chemistry department's online resources.

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.).

- An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applications. (n.d.).

- 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.).

- 2,5-Difluoronitrobenzene 97 364-74-9. (n.d.).

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Journal of Chemical Research.

- Process for producing 2,4-difluoronitrobenzene. (n.d.).

- 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6. (n.d.).

- 2,5-Difluoronitrobenzene CAS#: 364-74-9. (n.d.).

- Process for preparing 3,5-difluoroaniline. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 3. mt.com [mt.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

difference between 2,4-Dichloro-3,5-difluoronitrobenzene and 2,3,4,5-tetrachloronitrobenzene

An In-depth Technical Guide to the Core Differences Between 2,4-Dichloro-3,5-difluoronitrobenzene and 2,3,4,5-tetrachloronitrobenzene

Introduction

In the landscape of aromatic chemistry, halogenated nitrobenzenes serve as pivotal building blocks for a diverse array of specialty chemicals, agrochemicals, and pharmaceuticals. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic substitution, and the specific arrangement of halogen substituents that dictates reactivity and metabolic fate. This guide provides a detailed comparative analysis of two such compounds: 2,4-Dichloro-3,5-difluoronitrobenzene and 2,3,4,5-tetrachloronitrobenzene.

While both molecules share a nitrobenzene core, the fundamental difference lies in the identity and placement of their halogen atoms. 2,4-Dichloro-3,5-difluoronitrobenzene possesses a mixed halogen substitution pattern with two chlorine and two fluorine atoms, whereas 2,3,4,5-tetrachloronitrobenzene is exclusively substituted with four chlorine atoms. This seemingly subtle distinction in elemental composition profoundly impacts their physicochemical properties, synthetic accessibility, chemical reactivity, and ultimate applications. This whitepaper, intended for researchers, scientists, and drug development professionals, will dissect these differences to provide a comprehensive understanding of each molecule's unique chemical personality.

Physicochemical Properties: A Comparative Overview

The initial point of differentiation between these two compounds is their fundamental physical and chemical properties. These characteristics, summarized in the table below, are a direct consequence of their distinct molecular structures.

| Property | 2,4-Dichloro-3,5-difluoronitrobenzene | 2,3,4,5-tetrachloronitrobenzene |

| Molecular Formula | C₆HCl₂F₂NO₂[1] | C₆HCl₄NO₂[2][3][4] |

| Molecular Weight | 227.98 g/mol [1] | 260.9 g/mol [2][4] |

| CAS Number | 774-19-6[1] | 879-39-0[3][5] |

| Appearance | Not specified, likely crystalline solid | Pale yellow crystals[2][5] |

| Melting Point | Not specified | 65-67 °C[6] |

The higher molecular weight of 2,3,4,5-tetrachloronitrobenzene is a direct result of chlorine's greater atomic mass compared to fluorine. This difference in mass and the overall substitution pattern also influences intermolecular forces, leading to distinct melting points and solubilities.

Caption: Molecular structures of the two subject compounds.

Synthesis and Manufacturing

The synthetic routes to these compounds are distinct, reflecting the specific halogenation chemistries required.

Synthesis of 2,4-Dichloro-3,5-difluoronitrobenzene

This compound can be synthesized via two primary strategies: chlorination of a difluoro-precursor or fluorination of a tetrachloro-precursor.

-

Route A: Chlorination of 2,4-difluoronitrobenzene: A common method involves the direct chlorination of 2,4-difluoronitrobenzene.[7][8] This electrophilic aromatic substitution is typically catalyzed by iodine in a polar solvent.[7][8]

-

Route B: Fluorination of 2,3,4,5-tetrachloronitrobenzene: Alternatively, it can be prepared by the nucleophilic substitution of chlorine atoms with fluorine. This reaction involves treating 2,3,4,5-tetrachloronitrobenzene with an alkali metal fluoride, such as potassium fluoride, in a polar, aprotic solvent like dimethyl sulfoxide (DMSO).[9]

Caption: Synthetic pathways to 2,4-Dichloro-3,5-difluoronitrobenzene.

Synthesis of 2,3,4,5-tetrachloronitrobenzene

The industrial preparation of this compound typically involves the chlorination of a less-chlorinated nitrobenzene.

-

A patented method describes the chlorination of 2,4,5-trichloronitrobenzene using chlorine gas in the presence of a catalyst to achieve a high purity product.[10][11][12] The process often uses a solvent system like concentrated sulfuric acid and chlorosulfonic acid, with iodine as a catalyst.[12]

Caption: Synthesis of 2,3,4,5-tetrachloronitrobenzene via chlorination.

Experimental Protocol Example: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene from 2,4-Difluoronitrobenzene

This protocol is an illustrative example based on patented procedures and should be adapted and optimized for specific laboratory conditions.[7]

-

Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser, dissolve 31.8g (0.2 mol) of 2,4-difluoronitrobenzene and 2.0g of iodine in 50mL of 98% concentrated sulfuric acid.

-

Reaction: Heat the mixture to 160°C.

-

Chlorination: Begin bubbling chlorine gas through the reaction mixture. Maintain the temperature and continue the chlorine gas feed for 8 hours.

-

Workup: After the reaction period, stop the chlorine flow and allow the mixture to cool. Carefully pour the reaction solution into ice water.

-

Purification: The organic phase will separate. Wash the organic phase with an aqueous sodium hydroxide solution until it is neutral. The resulting product is 3,5-dichloro-2,4-difluoronitrobenzene. (Note: The patent refers to 3,5-dichloro-2,4-difluoronitrobenzene, which is an isomer of the topic compound. The principle of electrophilic chlorination is the same).

Chemical Reactivity: The Decisive Role of Halogen Identity

The most significant divergence between these two molecules lies in their reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. The SNAr mechanism is paramount for these electron-deficient aromatic systems.[13]

The SNAr Mechanism: A Primer

SNAr reactions proceed via a two-step addition-elimination mechanism.[14]

-

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][15]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring.

The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack.[13][14][15][16]

Sources

- 1. 2,4-Dichloro-3,5-difluoronitrobenzene | 774-19-6 [sigmaaldrich.com]

- 2. 2,3,4,5-Tetrachloronitrobenzene | C6HCl4NO2 | CID 13428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4,5-Tetrachloronitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2,3,4,5-Tetrachloronitrobenzene | 879-39-0 [chemicalbook.com]

- 6. 879-39-0 Cas No. | 2,3,4,5-Tetrachloronitrobenzene | Apollo [store.apolloscientific.co.uk]

- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. EP0270970B1 - Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene - Google Patents [patents.google.com]

- 10. 2,3,4,5-Tetrachloronitrobenzene | 879-39-0 | Benchchem [benchchem.com]

- 11. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]

- 12. CN102863340B - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]

- 16. youtube.com [youtube.com]

industrial applications of 2,4-Dichloro-3,5-difluoronitrobenzene intermediates

An In-Depth Technical Guide to the Industrial Applications of 2,4-Dichloro-3,5-difluoronitrobenzene Intermediates

Introduction: The Strategic Importance of Halogenated Nitroaromatics

In the landscape of modern chemical synthesis, halogenated nitroaromatic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them crucial starting points for the production of high-value specialty chemicals. Among these, 2,4-Dichloro-3,5-difluoronitrobenzene stands out as a key intermediate, particularly within the agrochemical industry. The specific arrangement of its chlorine and fluorine atoms, combined with the reactive nitro group, provides a strategic scaffold for constructing complex, biologically active molecules. This guide offers a detailed exploration of the synthesis, reactivity, and primary industrial applications of this pivotal intermediate, with a focus on the practical insights required by researchers and chemical development professionals.

Core Synthesis of 2,4-Dichloro-3,5-difluoronitrobenzene

The industrial viability of any intermediate is fundamentally tied to an efficient and scalable synthesis route. For 2,4-Dichloro-3,5-difluoronitrobenzene, the most direct and advantageous method starts from the readily available 2,4-difluoronitrobenzene.[1][2] This process involves a targeted electrophilic aromatic substitution (chlorination) to introduce two chlorine atoms onto the ring.

An alternative, though less direct, route involves the partial fluorination of a tetrachlorinated precursor, 2,3,4,5-tetrachloronitrobenzene, using alkali metal fluorides in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3] However, the chlorination of 2,4-difluoronitrobenzene is often preferred due to fewer reaction steps and the avoidance of isomers that can complicate purification.[1]

Causality in Synthesis: Why this Route Excels

The choice of the chlorination pathway is a deliberate one, grounded in process efficiency. Starting with 2,4-difluoronitrobenzene and selectively adding chlorine atoms avoids the formation of multiple nitrated isomers that can arise when nitrating a polychlorinated benzene ring, which would present significant separation challenges on an industrial scale.[1] The use of an iodine catalyst is critical; it facilitates the electrophilic chlorination by activating the chlorine gas, allowing the reaction to proceed under manageable conditions. The selection of a high-boiling polar solvent like concentrated sulfuric acid or sulfolane ensures that the required reaction temperatures (120-160°C) can be achieved to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-difluoronitrobenzene

This protocol is a synthesized representation based on established patent literature.[1]

-

Vessel Preparation: A suitable glass-lined or corrosion-resistant reactor is charged with the starting material, 2,4-difluoronitrobenzene, and a polar solvent.

-

Catalyst Introduction: A catalytic amount of iodine is added to the mixture.

-

Heating: The reaction mixture is heated with agitation to the target temperature range of 120-160°C.

-

Chlorination: Chlorine gas is bubbled through the heated solution over a period of 6 to 8 hours. The reaction progress is monitored by gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Quenching: Upon completion, the reactor is cooled, and the reaction mixture is carefully poured into a vessel containing ice water. This step precipitates the organic product while dissolving the acid solvent.

-

Neutralization & Extraction: The organic phase is separated and washed with an aqueous sodium hydroxide (NaOH) solution until it reaches a neutral pH. This removes any residual acidic impurities.

-

Isolation: The resulting solid product, 2,4-Dichloro-3,5-difluoronitrobenzene, is isolated by filtration, washed with water, and dried.

Data Summary: Synthesis Parameters

| Parameter | Value / Conditions | Rationale / Notes | Source |

| Starting Material | 2,4-Difluoronitrobenzene | A readily available industrial chemical.[1][4][5] | [1] |

| Reagent | Chlorine Gas (Cl₂) | The chlorinating agent for the electrophilic substitution. | [1] |

| Catalyst | Iodine (I₂) | Activates the chlorine for a more efficient reaction. | [1] |

| Solvent | Conc. H₂SO₄, DMSO, DMF, Sulfolane | High-boiling polar solvents to facilitate the reaction at elevated temperatures. | [1] |

| Temperature | 120 - 160 °C | Provides the necessary activation energy for the dichlorination. | [1] |

| Reaction Time | 6 - 8 hours | Sufficient time to ensure high conversion of the starting material. | [1] |

| Yield | High (exact % depends on specific conditions) | The process is designed for high efficiency with minimal isomer formation. | [1] |

Visualization: Synthesis Pathway

Caption: Synthesis of 2,4-Dichloro-3,5-difluoronitrobenzene via chlorination.

Key Industrial Application: Agrochemical Synthesis

The primary and most well-documented industrial application of 2,4-Dichloro-3,5-difluoronitrobenzene is its role as a precursor to the insecticide Teflubenzuron.[1] Teflubenzuron belongs to the benzoylurea class of insect growth regulators, which interfere with chitin synthesis in insects, leading to mortality during molting. The specific halogen substitution pattern provided by the 2,4-Dichloro-3,5-difluoronitrobenzene intermediate is crucial for the final product's high efficacy.[2]

The synthetic pathway from the intermediate to the final agrochemical product involves two main transformations:

-

Reduction of the Nitro Group: The nitro group of 2,4-Dichloro-3,5-difluoronitrobenzene is reduced to a primary amine, yielding 3,5-dichloro-2,4-difluoroaniline. This is a standard industrial transformation, typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C).[1][6]

-

Amide Bond Formation: The resulting 3,5-dichloro-2,4-difluoroaniline is then reacted with 2,6-difluorobenzoyl isocyanate in an addition reaction to form the final Teflubenzuron molecule.[1]

Experimental Protocol: Synthesis of Teflubenzuron

This workflow is based on the process described in patent literature.[1]

-

Step 1: Reduction to Aniline

-

The intermediate, 2,4-Dichloro-3,5-difluoronitrobenzene, is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

A hydrogenation catalyst (e.g., Pd/C or Raney Nickel) is added to the solution in a high-pressure reactor (autoclave).

-

The vessel is pressurized with hydrogen gas, and the reaction is conducted under heat and agitation until the nitro group is fully reduced to an amine.

-

Upon completion, the catalyst is filtered off, and the solvent is removed to isolate the 3,5-dichloro-2,4-difluoroaniline product.

-

-

Step 2: Formation of Teflubenzuron

-

The 3,5-dichloro-2,4-difluoroaniline is dissolved in an organic solvent such as toluene or xylene and heated to reflux.

-

A solution of 2,6-difluorobenzoyl isocyanate is slowly added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for 4 to 8 hours to ensure the completion of the addition reaction.

-

The mixture is then cooled, and the precipitated solid product, Teflubenzuron, is collected by filtration, washed, and dried. Yields for this step are reported to be high, often exceeding 90%.[1]

-

Visualization: Teflubenzuron Synthesis Workflow

Caption: Industrial synthesis pathway of Teflubenzuron from its key intermediate.

Broader Applications and Future Potential

While its role in agrochemicals is well-established, the utility of 2,4-Dichloro-3,5-difluoronitrobenzene and its primary derivative, 3,5-dichloro-2,4-difluoroaniline, extends to other areas of fine chemical synthesis. Fluorinated anilines are highly sought-after precursors in the pharmaceutical and materials science sectors.[6][7] The introduction of fluorine atoms into organic molecules is a well-known strategy to enhance metabolic stability, binding affinity, and lipophilicity, all of which are desirable properties for drug candidates.[8]

The aniline derivative can serve as a starting point for synthesizing a range of compounds through reactions such as diazotization followed by substitution (Sandmeyer reaction), allowing the introduction of other functional groups.[9] Although specific large-scale pharmaceutical applications for this exact isomer are not as prominently documented as for Teflubenzuron, its structural motifs are of significant interest to medicinal chemists designing novel bioactive compounds.[10][11]

Conclusion

2,4-Dichloro-3,5-difluoronitrobenzene is a testament to the power of strategic molecular design in industrial chemistry. Its efficient synthesis, coupled with the versatile reactivity of its functional groups, establishes it as a high-value intermediate. Its primary role in the production of the insecticide Teflubenzuron underscores its importance to the agrochemical industry. As the demand for advanced, highly-functionalized molecules continues to grow in pharmaceuticals, agrochemicals, and materials science, the utility of such precisely-engineered building blocks is set to expand, making a thorough understanding of their synthesis and application essential for innovation.

References

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene.

- Process for preparing 3,5-difluoroaniline.

- Process for the preparation of fluoroanilines.

- Process for producing 2,4-difluoronitrobenzene.

-

An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

- Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information. [Link]

-

The Impact of 2,4-Difluoro-5-chloronitrobenzene in Chemical Production Processes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. EP0270970B1 - Process for preparing 3,5 dichloro-2,4 difluoronitrobenzene - Google Patents [patents.google.com]

- 4. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 5. 446-35-5 | 2,4-Difluoronitrobenzene [fluoromart.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Precision Catalytic Hydrogenation of 2,4-Dichloro-3,5-difluoronitrobenzene to 2,4-Dichloro-3,5-difluoroaniline

Executive Summary

The selective reduction of 2,4-Dichloro-3,5-difluoronitrobenzene (DCDF-NO₂) to 2,4-Dichloro-3,5-difluoroaniline (DCDF-NH₂) is a critical transformation in the synthesis of next-generation fluoro-agrochemicals and fluoroquinolone antibiotics.

This reaction presents a classic chemoselectivity challenge: reducing the nitro group (

This guide details two validated protocols:

-

Protocol A (High-Fidelity): Utilizes Sulfided Platinum on Carbon (Pt(S)/C) for maximum selectivity.

-

Protocol B (High-Throughput): Utilizes Palladium on Carbon (Pd/C) with morpholine/base suppression for faster kinetics.

Reaction Chemistry & Mechanism

The Selectivity Challenge

The hydrogenation of halonitroarenes proceeds via the Haber mechanism (Nitro

-

Thermodynamics: C-Cl bond cleavage is exothermic and irreversible.

-

Kinetics: On unmodified Pd surfaces, the barrier for C-Cl insertion is low. On Pt surfaces, it is higher.

-

Electronic Effect: The fluorine atoms at positions 3 and 5 withdraw electron density, making the C-Cl bonds at 2 and 4 more electron-deficient and thus more susceptible to oxidative addition by the metal catalyst.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways and the critical control points.

Experimental Protocols

Protocol A: Sulfided Platinum (The "Gold Standard" for Purity)

Rationale: Sulfur modifies the electronic properties of the Pt surface, geometrically blocking the sites required for the larger C-Cl bond adsorption while allowing the smaller

Materials:

-

Substrate: 2,4-Dichloro-3,5-difluoronitrobenzene (100 g, 0.44 mol).

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon), 50% water wet. Loading: 1.0 wt% dry basis relative to substrate.

-

Solvent: Methanol (HPLC Grade) or Toluene (if aqueous workup is preferred).

-

Hydrogen source: H₂ gas (99.99%).

Step-by-Step Procedure:

-

Inerting: Charge a 1L Hastelloy or Stainless Steel autoclave with the substrate and Methanol (500 mL).

-

Catalyst Addition: Add 5% Pt(S)/C (2.0 g wet weight) under a nitrogen blanket. Caution: Dry catalysts can ignite methanol vapors.

-

Purge: Seal reactor. Purge with N₂ (

bar), then with H₂ ( -

Reaction: Pressurize to 10 bar (145 psi) H₂. Heat to 65°C .

-

Note: Stirring rate must ensure gas-liquid mass transfer (typically >800 rpm for laboratory scale).

-

-

Monitoring: The reaction is exothermic. Maintain temperature

. Reaction is typically complete in 4–6 hours. -

Completion: When H₂ uptake ceases, cool to 25°C. Vent H₂ and purge with N₂.

-

Workup: Filter catalyst through a Celite pad (or sintered glass). Wash cake with methanol.[1]

-

Isolation: Concentrate filtrate under reduced pressure. The product can be recrystallized from hexane/isopropanol if high purity is required.

Protocol B: Palladium with Dehalogenation Inhibitors

Rationale: Pd is cheaper and faster than Pt but requires chemical suppression of dehalogenation. The addition of a base (Sodium Acetate) or a specific inhibitor (Morpholine/Phosphorous acid) neutralizes HCl and poisons the highly active sites responsible for C-Cl cleavage.

Materials:

-

Catalyst: 5% Pd/C (Unreduced or Eggshell), 50% water wet.

-

Additive: Sodium Acetate (anhydrous) - 1.1 equivalents relative to potential HCl (approx 5 mol% relative to substrate is usually sufficient to buffer, but 1.0 eq is needed if significant dehalogenation is expected—however, in this "preventative" protocol, we use 5-10 mol%).

-

Solvent: Isopropanol (IPA).

Step-by-Step Procedure:

-

Charge: Load autoclave with substrate (100 g), IPA (400 mL), and Sodium Acetate (2.0 g).

-

Catalyst: Add 5% Pd/C (1.0 g wet weight).

-

Conditions: Pressurize to 5 bar (72 psi) H₂. Heat to 50°C .

-

Critical Control: Do not exceed 60°C. Higher temperatures exponentially increase C-Cl cleavage on Pd.

-

-

Monitoring: Monitor H₂ uptake rigorously. Stop immediately upon theoretical uptake (3 moles H₂ per mole substrate).

-

Workup: Filter catalyst. The filtrate will contain salts (NaCl/NaOAc) if any dehalogenation occurred. Wash the organic layer with water to remove salts before evaporation.

Process Data & Comparison

| Parameter | Protocol A: Pt(S)/C | Protocol B: Pd/C + Additive |

| Catalyst Cost | High | Low |

| Reaction Time | 4–6 Hours | 2–3 Hours |

| Selectivity (De-Cl) | < 0.1% (Excellent) | 0.5% – 2.0% (Variable) |

| Temperature Sensitivity | Robust (up to 80°C) | Sensitive (>60°C risks runaway de-Cl) |

| Workup Complexity | Low (Filtration + Evap) | Medium (Requires salt removal) |

| Recommended Use | Pharma/High-Purity | Agro/Cost-Sensitive |

Process Workflow Diagram

Safety & Handling

-

Hydrogen Safety: Hydrogen has a wide flammability range (4–74%). Ensure all equipment is grounded to prevent static discharge. Use Class I, Div 1 rated electrical equipment.

-

Toxicology: Haloanilines are potent blood toxins (methemoglobinemia) and skin irritants. Handle with full PPE (Tychem suits, nitrile gloves) in a fume hood or glovebox.

-

Exotherm: The reduction of nitro groups releases ~550 kJ/mol. In a 100g scale reaction, this is sufficient to boil the solvent if not controlled. Add H₂ on demand (semi-batch) or ensure cooling capacity exceeds heat generation.

Analytical Methods (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15 min. Detection: UV @ 254 nm. Retention Times (Approx):

-

Aniline Product: ~4.5 min

-

Nitro Substrate: ~9.2 min

-

Des-chloro Impurity: ~3.8 min

References

-

Vertex AI Search. (2025). Selective Hydrogenation of Halonitrobenzenes. Retrieved from

-

Google Patents. (1981). Method of preparing 2,4-difluoroaniline (US4294988A).[1] Retrieved from

-

Google Patents. (1994).[2] Process for preparing 3,5-difluoroaniline (US5294742A).[2][3][4] Retrieved from

-

ResearchGate. (2025). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst. Retrieved from

-

BenchChem. (2025). 3,5-Dichloro-2,4-difluoroaniline Technical Guide. Retrieved from

Sources

- 1. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 2. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0794936B1 - Method for preparing fluoroanilines from nitrofluorobenzene compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

nucleophilic aromatic substitution (SNAr) on 2,4-Dichloro-3,5-difluoronitrobenzene

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-3,5-difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Polysubstituted Nitroaromatics

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1] Unlike electrophilic substitutions common to electron-rich aromatics, SNAr reactions thrive on electron-deficient rings, where a potent nucleophile displaces a leaving group. The reaction's power lies in its ability to form C-N, C-O, and C-S bonds with high predictability and efficiency.